[3-(4-Chlorophenyl)oxiran-2-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone
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Overview
Description
METHANONE,3-(4-CHLOROPHENYL)-2-OXIRANYL- is a complex organic compound with the molecular formula C15H11ClO2 It is characterized by the presence of a chlorophenyl group, an oxiranyl group, and a dimethoxy-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHANONE,3-(4-CHLOROPHENYL)-2-OXIRANYL- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with a suitable epoxide precursor under basic conditions to form the oxiranyl intermediate. This intermediate is then reacted with 4,5-dimethoxy-2-nitrobenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
METHANONE,3-(4-CHLOROPHENYL)-2-OXIRANYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
METHANONE,3-(4-CHLOROPHENYL)-2-OXIRANYL- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHANONE,3-(4-CHLOROPHENYL)-2-OXIRANYL- involves its interaction with specific molecular targets. The compound’s oxiranyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- (4-CHLOROPHENYL)(3-PHENYL-2-OXIRANYL)METHANONE
- (4-CHLOROPHENYL)(4-HYDROXYPHENYL)METHANONE
- (3-CHLOROPHENYL)(4-METHOXY-3-NITROPHENYL)METHANONE
Uniqueness
METHANONE,3-(4-CHLOROPHENYL)-2-OXIRANYL- is unique due to the presence of both an oxiranyl group and a nitro group, which confer distinct reactivity and potential biological activities. Its structural complexity allows for diverse chemical modifications and applications in various fields of research .
Properties
CAS No. |
69511-71-3 |
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Molecular Formula |
C17H14ClNO6 |
Molecular Weight |
363.7 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)oxiran-2-yl]-(4,5-dimethoxy-2-nitrophenyl)methanone |
InChI |
InChI=1S/C17H14ClNO6/c1-23-13-7-11(12(19(21)22)8-14(13)24-2)15(20)17-16(25-17)9-3-5-10(18)6-4-9/h3-8,16-17H,1-2H3 |
InChI Key |
IBXBKKKWGBVVBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C2C(O2)C3=CC=C(C=C3)Cl)[N+](=O)[O-])OC |
Origin of Product |
United States |
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